molecular formula C5H10ClN3O B1624395 (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 1172088-56-0

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No.: B1624395
CAS No.: 1172088-56-0
M. Wt: 163.6 g/mol
InChI Key: GUQLIIDOUGKDRN-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C4H8ClN3O. It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring.

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between this compound and proteases can lead to the inhibition or activation of these enzymes, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. For instance, this compound can influence the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, this compound can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyl-1,3,4-oxadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .

Scientific Research Applications

Chemistry: In chemistry, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity and receptor binding .

Medicine: It is used in the synthesis of drugs that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties .

Comparison with Similar Compounds

  • 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine
  • 1-(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Comparison: Compared to these similar compounds, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a compound that belongs to the oxadiazole family, characterized by its unique structure which includes a 5-methyl-1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as antimicrobial and anticancer agents.

The molecular formula of this compound is C₄H₈ClN₃O, with a molecular weight of approximately 163.60 g/mol. Its physical properties are as follows:

PropertyValue
Molecular Weight163.60 g/mol
Melting Point185–186 °C
Boiling PointPredicted ~228.8 °C
Density~1.283 g/cm³
SolubilityVery soluble in water
pKa-0.42 (predicted)

These properties suggest that the compound is stable under standard conditions and highly soluble in aqueous environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that this compound has potential efficacy against various microbial strains. For instance, similar oxadiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

  • Cytotoxicity : Compounds containing the oxadiazole ring system have shown promising cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human leukemia and breast cancer cell lines, showing significant inhibition of cell proliferation .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways by increasing p53 expression and caspase activity in treated cells .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that a series of oxadiazole derivatives exhibited MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
    • The specific derivative this compound showed comparable activity to established antibiotics.
  • Study on Anticancer Efficacy :
    • In vitro tests revealed that this compound had an IC₅₀ value of 0.65 µM against MCF-7 breast cancer cells.
    • The study indicated that treatment led to significant apoptosis induction through mitochondrial pathways .

Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKUCKOYMDDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610042
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612511-96-3, 1172088-56-0
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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